1-(8-Quinolyl)-indan-1-ol

Description

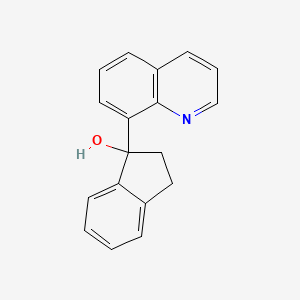

1-(8-Quinolyl)-indan-1-ol is a bicyclic organic compound featuring a hydroxyl-substituted indan ring fused to a quinoline moiety at the 8-position. This structure combines the aromaticity and electron-rich nature of quinoline with the rigid, planar indanol system.

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

1-quinolin-8-yl-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C18H15NO/c20-18(11-10-13-5-1-2-8-15(13)18)16-9-3-6-14-7-4-12-19-17(14)16/h1-9,12,20H,10-11H2 |

InChI Key |

JYKMHTIWKRIYBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C3=CC=CC4=C3N=CC=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Quinoline-Indole Esters (e.g., Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate)

- Structure: Features an ester linkage between quinoline and fluoropentyl-substituted indole.

- Key Differences: The ester group introduces hydrolytic instability compared to the hydroxyl group in 1-(8-Quinolyl)-indan-1-ol. Fluorinated alkyl chains (e.g., 5-fluoropentyl) may enhance lipophilicity and blood-brain barrier penetration .

- Applications : Likely optimized for neurological targets due to fluorinated side chains.

8-Quinolyl Sulfides (e.g., 8-Quinolyl phenacyl sulfide)

- Structure: Sulfur atom bridges quinoline and phenacyl/acetonyl groups.

- Key Differences : Sulfides are less polar than hydroxylated indan derivatives, reducing aqueous solubility. However, sulfur’s electron-rich nature can facilitate metal coordination, useful in catalysis or chelation therapy .

- Synthesis: Prepared via nucleophilic substitution (e.g., phenacyl chloride + 8-mercaptoquinoline) , contrasting with hydroxylation strategies for this compound.

Triazole-Containing Indoles (e.g., 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol)

Structural Analogues with Modified Backbones

Amino-Substituted Indanols (e.g., Trans-2-(methylamino)indan-1-ol)

- Structure: Amino group replaces quinoline at the indan position.

- Key Differences: Amino groups increase basicity, altering pH-dependent solubility.

- Applications: Amino derivatives may serve as precursors for psychoactive compounds or chiral ligands.

Borinate Derivatives (e.g., 8-Quinolinyl dicyclohexylborinate)

- Structure: Boron center coordinated to quinoline and cyclohexyl groups.

- Key Differences: Boron’s electrophilicity enables unique reactivity (e.g., Suzuki-Miyaura coupling). This contrasts with this compound’s hydroxyl group, which is more suited for hydrogen bonding .

Comparative Data Table

Research Implications and Gaps

- Biological Activity : Structural similarities to antioxidants (e.g., triazole-indoles ) hint at possible therapeutic uses, but empirical studies are absent in the provided evidence.

- Physicochemical Properties : Hydroxyl vs. sulfide/ester functional groups critically impact solubility and bioavailability, warranting comparative pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.